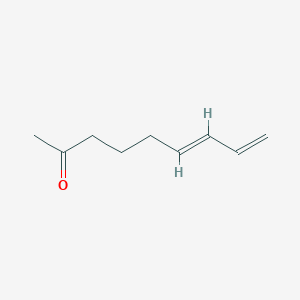
6,8-Nonadien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Nonadien-2-one, also known as (E,E)-6,8-nonadien-2-one, is a chemical compound that belongs to the family of unsaturated ketones. It is a colorless liquid with a sweet, floral odor and is widely used in the fragrance industry. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6,8-nonadien-2-one is not fully understood. However, studies have shown that it acts as an attractant for certain insects, such as the peach fruit fly and the Mediterranean fruit fly. It is believed that the compound mimics the natural pheromones produced by these insects, which attracts them towards the source.
Efectos Bioquímicos Y Fisiológicos
6,8-Nonadien-2-one has been found to have various biochemical and physiological effects. Studies have shown that it has antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,8-nonadien-2-one in lab experiments include its low toxicity, high purity, and availability. However, its volatility and potential for oxidation can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for research on 6,8-nonadien-2-one. One area of interest is its potential use as a natural insecticide in agriculture. Another area of research is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, 6,8-Nonadien-2-one is a versatile compound with various scientific research applications. Its potential as an insect attractant, flavoring agent, and therapeutic agent make it an area of interest for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
6,8-Nonadien-2-one can be synthesized through several methods, including the oxidation of 6,8-nonadien-2-ol and the dehydrogenation of 6,8-nonadien-2-ol using a palladium catalyst. Another method involves the reaction of 1,3-butadiene with acrolein in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
6,8-Nonadien-2-one has various scientific research applications, including its use as a flavoring agent, fragrance enhancer, and insect attractant. It is also used in the synthesis of other compounds, such as pheromones, which are used in pest control.
Propiedades
Número CAS |
136429-52-2 |
|---|---|
Nombre del producto |
6,8-Nonadien-2-one |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(6E)-nona-6,8-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5H,1,6-8H2,2H3/b5-4+ |
Clave InChI |
KFDHBYPUZXIJQT-SNAWJCMRSA-N |
SMILES isomérico |
CC(=O)CCC/C=C/C=C |
SMILES |
CC(=O)CCCC=CC=C |
SMILES canónico |
CC(=O)CCCC=CC=C |
Sinónimos |
6,8-Nonadien-2-one, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




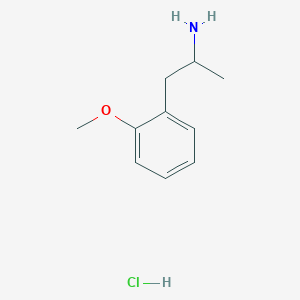
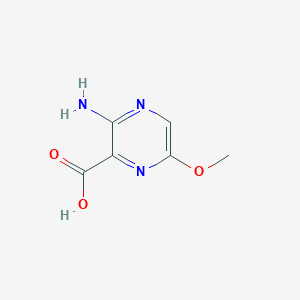
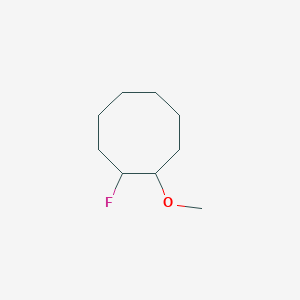
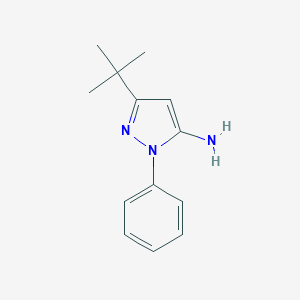



![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)




